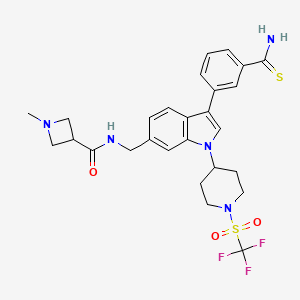
AS-99 free base
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AS-99 free base is a first-in-class, potent, and selective inhibitor of the ASH1L histone methyltransferase enzyme. It has shown significant anti-leukemic activity by blocking cell proliferation, inducing apoptosis, and differentiation, and downregulating MLL fusion target genes .
Méthodes De Préparation
The synthetic routes and reaction conditions for AS-99 free base involve multiple steps, including the use of specific reagents and catalysts. The compound is synthesized through a series of chemical reactions that ensure its potency and selectivity as an ASH1L histone methyltransferase inhibitor. Industrial production methods focus on optimizing these synthetic routes to produce the compound in large quantities while maintaining its purity and efficacy .
Analyse Des Réactions Chimiques
AS-99 free base undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls. The major products formed from these reactions are intermediates that lead to the final active compound, this compound .
Applications De Recherche Scientifique
AS-99 free base has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of histone methyltransferase enzymes. In biology and medicine, it has shown promise in the treatment of leukemia by reducing the leukemia burden in vivo. The compound’s ability to block cell proliferation and induce apoptosis makes it a valuable asset in cancer research. Additionally, its selectivity and potency make it a useful compound for studying epigenetic regulation and gene expression .
Mécanisme D'action
The mechanism of action of AS-99 free base involves the inhibition of the ASH1L histone methyltransferase enzyme. This inhibition leads to the downregulation of MLL fusion target genes, which are crucial for leukemogenesis. The compound blocks cell proliferation, induces apoptosis, and differentiation, thereby reducing the leukemia burden. The molecular targets and pathways involved include the ASH1L enzyme and the MLL fusion-driven transcriptional programs .
Comparaison Avec Des Composés Similaires
AS-99 free base is unique in its selectivity and potency as an ASH1L histone methyltransferase inhibitor. Similar compounds include other histone methyltransferase inhibitors such as EZH1, EZH2, DOT1L, SMYD2, SMYD3, SUV39H2, EHMT2, EHMT1, SETDB1, SETD2, NSD2, SETD7, SETD8, PRMT1, PRMT3, PRMT4, PRMT5, PRMT6, PRMT7, and PRMT8. this compound stands out due to its first-in-class status and its significant anti-leukemic activity .
Propriétés
Formule moléculaire |
C27H30F3N5O3S2 |
|---|---|
Poids moléculaire |
593.7 g/mol |
Nom IUPAC |
N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide |
InChI |
InChI=1S/C27H30F3N5O3S2/c1-33-14-20(15-33)26(36)32-13-17-5-6-22-23(18-3-2-4-19(12-18)25(31)39)16-35(24(22)11-17)21-7-9-34(10-8-21)40(37,38)27(28,29)30/h2-6,11-12,16,20-21H,7-10,13-15H2,1H3,(H2,31,39)(H,32,36) |
Clé InChI |
VPQCHIWQHIOPQS-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C1)C(=O)NCC2=CC3=C(C=C2)C(=CN3C4CCN(CC4)S(=O)(=O)C(F)(F)F)C5=CC(=CC=C5)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


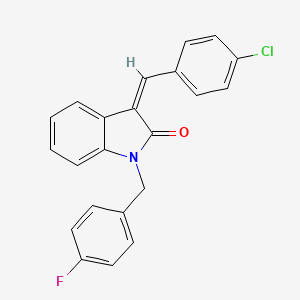
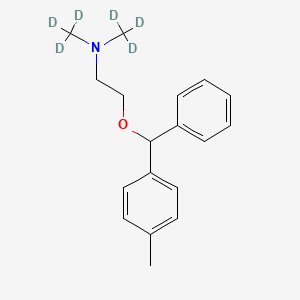
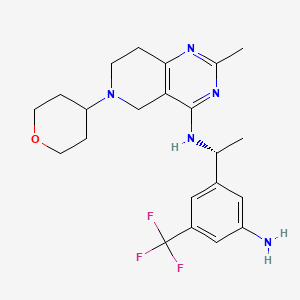
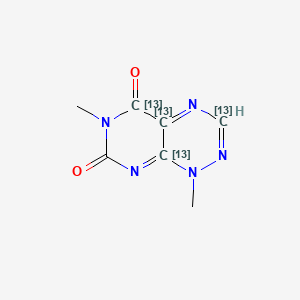
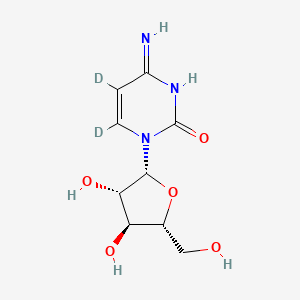
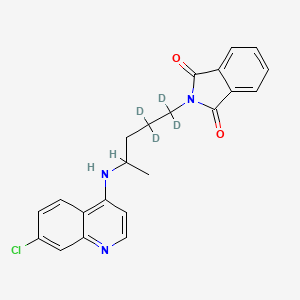
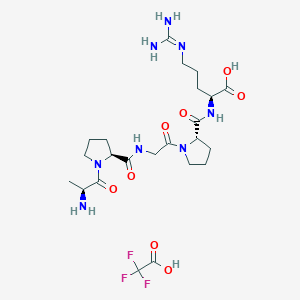
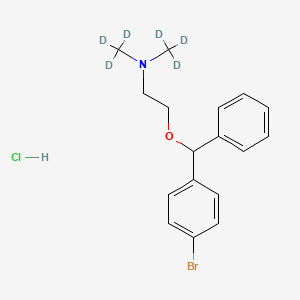
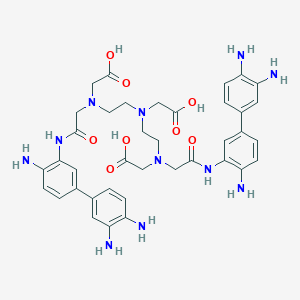
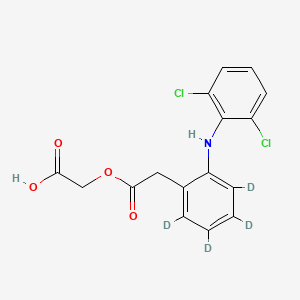
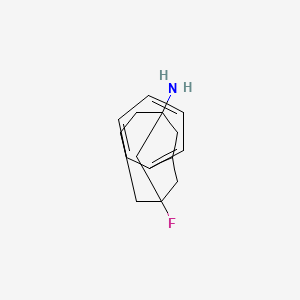
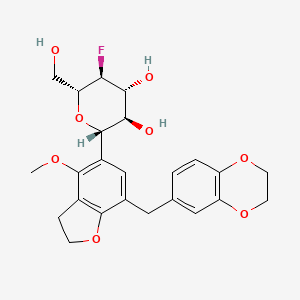

![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
